molecular formula C11H12N2O3S B2634631 N-(cyanomethyl)-2-(ethanesulfonyl)benzamide CAS No. 1355633-78-1

N-(cyanomethyl)-2-(ethanesulfonyl)benzamide

Cat. No. B2634631
CAS RN: 1355633-78-1
M. Wt: 252.29
InChI Key: RIXJOQSVTMAWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyanomethyl)-2-(ethanesulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals due to its bioactivity . The cyanomethyl group (-CH2CN) is a functional group containing a nitrile, which can participate in various chemical reactions. The ethanesulfonyl group (-CH2CH2SO2-) is a type of sulfone, a functional group that is typically stable and resistant to oxidation and reduction .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the cyanomethyl and ethanesulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzamide core, with the cyanomethyl and ethanesulfonyl groups adding steric bulk . These groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of “N-(cyanomethyl)-2-(ethanesulfonyl)benzamide” would be influenced by its functional groups. The nitrile group in the cyanomethyl moiety could undergo reactions such as hydrolysis, reduction, or addition reactions . The sulfone group is typically stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyanomethyl)-2-(ethanesulfonyl)benzamide” would depend on factors such as its molecular structure, polarity, and functional groups. For example, the presence of the polar amide and nitrile groups could influence its solubility in different solvents .

Future Directions

The study of “N-(cyanomethyl)-2-(ethanesulfonyl)benzamide” and related compounds could be a valuable area of research, particularly in the development of new pharmaceuticals. The ability to modify the compound by changing its functional groups offers the potential for tuning its properties and bioactivity .

properties

IUPAC Name

N-(cyanomethyl)-2-ethylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-2-17(15,16)10-6-4-3-5-9(10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXJOQSVTMAWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(ethanesulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.